

Iron, tris(diethyldithiocarbamato)-: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Iron, tris(diethyldithiocarbamato)-*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of **Iron, tris(diethyldithiocarbamato)-**, a coordination complex with significant potential in various scientific and therapeutic fields. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to serve as a valuable resource for researchers and professionals in drug development.

Physicochemical Properties and Synthesis

Iron, tris(diethyldithiocarbamate)-, with the chemical formula $\text{Fe}(\text{S}_2\text{CNEt}_2)_3$, is a dark brown to black solid.^[1] It is an octahedral coordination complex of iron(III) and is soluble in organic solvents.^[1] The compound is known to exhibit spin crossover behavior, where its magnetic properties are sensitive to temperature.^[1] At lower temperatures, it adopts a low-spin configuration, transitioning to a high-spin state at room temperature.^[1]

Physicochemical Data

Property	Value	Reference
Chemical Formula	$C_{15}H_{30}FeN_3S_6$	[1]
Molar Mass	500.63 g/mol	[1]
Appearance	Dark brown to black solid	[1]
CAS Number	13963-59-2	[1]
Solubility	Soluble in organic solvents	[1]

Synthesis

The synthesis of **Iron, tris(diethyldithiocarbamato)-** is typically achieved through a salt metathesis reaction.[1]

Experimental Protocol: Synthesis of **Iron, tris(diethyldithiocarbamato)-**

This protocol is adapted from the general synthesis of tris(N,N'-dialkyldithiocarbamato)iron(III) complexes.

Materials:

- Sodium diethyldithiocarbamate trihydrate
- Iron(III) chloride hexahydrate ($FeCl_3 \cdot 6H_2O$)
- Ethanol
- Distilled water
- Diethyl ether

Procedure:

- Preparation of the Ligand Solution: Dissolve sodium diethyldithiocarbamate trihydrate in a minimal amount of distilled water.
- Preparation of the Iron(III) Solution: Dissolve Iron(III) chloride hexahydrate in ethanol.

- **Reaction:** Slowly add the aqueous solution of sodium diethyldithiocarbamate to the ethanolic solution of Iron(III) chloride with constant stirring. A dark-colored precipitate will form immediately.
- **Isolation of the Product:** Continue stirring the mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction. Collect the precipitate by vacuum filtration.
- **Purification:** Wash the precipitate with distilled water and then with diethyl ether to remove any unreacted starting materials and impurities.
- **Drying:** Dry the resulting black solid under vacuum.

Characterization: The synthesized compound can be characterized by various spectroscopic and analytical techniques.

- **FTIR Spectroscopy:** The presence of the dithiocarbamate ligand can be confirmed by characteristic peaks. The C-N stretching vibration is typically observed around 1480-1550 cm^{-1} , and the C-S stretching vibration appears in the range of 950-1050 cm^{-1} .
- **UV-Vis Spectroscopy:** The electronic spectrum of the complex in an organic solvent like chloroform will show characteristic absorption bands. These bands are typically due to ligand-to-metal charge transfer (LMCT) and d-d transitions.
- **Thermogravimetric Analysis (TGA):** TGA can be used to study the thermal stability of the complex. The decomposition of **Iron, tris(diethyldithiocarbamato)-** typically occurs in multiple stages, with the final residue being iron sulfide (FeS) which can be further oxidized to iron oxide (Fe_2O_3) at higher temperatures in the presence of air.[\[2\]](#)[\[3\]](#)

Biological Activities

Iron, tris(diethyldithiocarbamato)- and its ligand, diethyldithiocarbamate (DDC), have demonstrated a range of biological activities, including anticancer, antioxidant, and pro-oxidant effects.

Anticancer Activity

The anticancer potential of dithiocarbamate complexes is an area of active research. The mechanism of action is believed to involve the inhibition of the proteasome and the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of **Iron, tris(diethyldithiocarbamato)-** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Iron, tris(diethyldithiocarbamato)-** solution in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Iron, tris(diethyldithiocarbamato)-**. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add the solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

While specific IC₅₀ values for **Iron, tris(diethyldithiocarbamate)-** against HeLa, MCF-7, and HepG2 cell lines are not readily available in the provided search results, studies on related palladium(II) dithiocarbamate complexes have shown significant anticancer activity against HeLa cells, with IC₅₀ values much lower than that of the standard drug cisplatin.[\[4\]](#)

Signaling Pathways in Cell Death

The ligand diethyldithiocarbamate (DDC) has been shown to induce both apoptosis and necrosis in a dose-dependent manner in HL-60 leukemia cells.[\[5\]](#) This dual activity is mediated by the differential activation of MAP kinases and is linked to the cellular redox state.[\[5\]](#)

Dose-dependent cell death pathways induced by DDC.

Antioxidant and Pro-oxidant Activity

Diethyldithiocarbamate (DDC) is known to possess both antioxidant and pro-oxidant properties.[\[6\]](#) As an antioxidant, it can scavenge reactive oxygen species (ROS).[\[6\]](#) However, in the presence of transition metal ions like iron, it can also exhibit pro-oxidant effects by reducing Fe(III) to Fe(II), which can then participate in the Fenton reaction to generate highly reactive hydroxyl radicals. This dual nature is crucial in the context of cancer therapy, as cancer cells often have a higher basal level of ROS, making them more susceptible to further oxidative stress induced by pro-oxidant agents.

Antioxidant vs. Pro-oxidant activity of the DDC-Iron complex.

Experimental Workflows

A typical workflow for the synthesis and evaluation of **Iron, tris(diethyldithiocarbamate)-** is depicted below.

Workflow for synthesis and biological evaluation.

Conclusion

Iron, tris(diethyldithiocarbamate)- is a versatile coordination complex with intriguing physicochemical properties and significant biological activities. Its synthesis is straightforward, and its characterization provides insights into its structure and stability. The compound's anticancer potential, mediated through proteasome inhibition and induction of cell death, coupled with its dual antioxidant and pro-oxidant nature, makes it a compelling candidate for further investigation in drug development. This guide provides a foundational understanding for researchers to explore the therapeutic applications of this and related dithiocarbamate complexes. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive profile of its efficacy and safety.

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- To cite this document: BenchChem. [Iron, tris(diethyldithiocarbamate)-: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:

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